1-Bromo-3-methoxycyclobutane
Description
1-Bromo-3-methoxycyclobutane is a brominated cyclobutane derivative featuring a methoxy group (-OCH₃) at the 3-position and a bromine atom at the 1-position of the cyclobutane ring. Its commercial availability in varying quantities (e.g., 1g to 500mg) via suppliers like CymitQuimica highlights its relevance in laboratory settings .
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-methoxycyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-7-5-2-4(6)3-5/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVXRWXSBZVVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288305 | |
| Record name | Cyclobutane, 1-bromo-3-methoxy-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044705-32-8, 1807901-44-5 | |
| Record name | Cyclobutane, 1-bromo-3-methoxy-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methoxycyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-bromo-3-methoxycyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Bromo-3-methoxycyclobutane can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxycyclobutanone using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-Bromo-3-methoxycyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted cyclobutane derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-bromo-4-oxocyclobutane.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, yielding 3-methoxycyclobutane.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 1-bromo-3-methoxycyclobutane (C6H11BrO) is an organic compound with several potential applications in life science research .
Basic Information
- IUPAC Name: 1-(bromomethyl)-3-methoxycyclobutane
- Molecular Weight: 179.06
- Appearance: liquid
- Storage Temperature: 4 °C
Potential Applications
As a halogenated organic compound, this compound may be useful as a synthetic intermediate in the production of various fine chemicals, pharmaceuticals, and other specialty products. American Elements can produce life science materials in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) and to many standard grades when applicable including Mil Spec (military grade), ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .
Safety Information
This compound is associated with certain hazards, as indicated by its hazard statements and GHS pictograms :
- Signal Word: Danger
- Hazard Statements:
- Precautionary Statements:
- P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking .
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray .
- P264: Wash skin thoroughly after handling .
- P271: Use only outdoors or in a well-ventilated area .
- P280: Wear protective gloves/protective clothing/eye protection/face protection .
- P302+P352: IF ON SKIN: Wash with plenty of water .
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing .
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
- P310: Immediately call a POISON CENTER/doctor .
- P312: Call a POISON CENTER/doctor if you feel unwell .
- P332+P313: If skin irritation occurs: Get medical advice/attention .
- P362: Take off contaminated clothing and wash it before reuse .
- P370+P378: In case of fire: Use appropriate media to extinguish .
- P403+P233: Store in a well-ventilated place. Keep container tightly closed .
- P403+P235: Store in a well-ventilated place. Keep cool .
- P405: Store locked up .
- P501: Dispose of contents/container in accordance with local/regional/national/international regulations .
Mechanism of Action
The mechanism by which 1-Bromo-3-methoxycyclobutane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-Bromo-3-methoxycyclobutane, we compare its structural and functional attributes with three related compounds from the evidence:
Structural and Physicochemical Properties
Key Observations:
- Cyclobutane vs. Linear Structures : The cyclobutane ring introduces significant ring strain, enhancing reactivity in ring-opening or substitution reactions compared to linear analogs like 1-bromo-3-methylbutane. For example, SN2 reactions in linear bromoalkanes are typically faster due to reduced steric hindrance .
- In contrast, the isopropyl group in 1-bromo-3-isopropylcyclobutane increases steric bulk, possibly hindering nucleophilic attacks . The carboxylic acid group in 3-(3-bromo-5-methoxyphenyl)cyclobutane-1-carboxylic acid introduces polarity and acidity (pKa ~4-5), enabling salt formation or esterification reactions absent in the other compounds .
Research Findings and Gaps
- Synthetic Utility: Cyclobutane derivatives are increasingly studied for their role in synthesizing strained intermediates, as seen in heterocycle preparation (e.g., methyl 2-benzoylamino-3-oxobutanoate in ) .
Biological Activity
1-Bromo-3-methoxycyclobutane (C₅H₉BrO) is an organobromine compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical interactions, mechanisms of action, and relevant research findings.
This compound is characterized by:
- Molecular Formula : C₅H₉BrO
- Molecular Weight : 165.03 g/mol
- Appearance : Colorless to light yellow liquid
- Solubility : Soluble in organic solvents
The presence of a bromine atom and a methoxy group on the cyclobutane ring contributes to its unique reactivity and biological activity, particularly in interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.
The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. These enzymes play a vital role in the metabolism of various drugs and xenobiotics. The compound can alter gene expression related to metabolic pathways, influencing cellular functions such as signaling and metabolism. Its binding to specific active sites on these enzymes can lead to either inhibition or activation of their activities, depending on concentration and environmental conditions .
Biological Activity Overview
This compound exhibits several key biological activities:
- Enzyme Interaction : It influences the activity of cytochrome P450 enzymes, potentially affecting drug metabolism and efficacy.
- Cellular Effects : The compound has been shown to alter gene expression linked to metabolic pathways, impacting various cellular functions.
- Toxicity Profile : Preliminary studies suggest low toxicity levels, making it a candidate for further pharmacological research .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Bromo-3-chlorocyclobutane | Contains chlorine instead of methoxy group | Different reactivity due to halogen substitution |
| 3-Methoxycyclobutanone | Lacks bromine atom | Useful in different chemical transformations |
| 1-Bromo-3-methylcyclobutane | Contains a methyl group instead of methoxy | Distinct reactivity patterns due to structural differences |
The combination of the bromine atom and methoxy group in this compound imparts distinct reactivity compared to these similar compounds, enhancing its versatility in synthetic chemistry.
Case Studies and Research Findings
Research has demonstrated the potential applications of this compound in various fields:
- Medicinal Chemistry : The compound has been explored as an intermediate in synthesizing pharmaceuticals. Its derivatives may exhibit significant biological activity, potentially leading to new therapeutic agents.
- Fragment-Based Drug Discovery (FBDD) : Studies indicate that cyclobutane derivatives can serve as effective fragments for drug design due to their ability to interact with protein targets selectively. This approach has led to the development of several FDA-approved drugs derived from cyclobutane scaffolds .
- Enzyme Inhibition Studies : Experimental data suggest that this compound can inhibit specific enzyme activities, providing insights into its potential as a therapeutic agent against various diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
